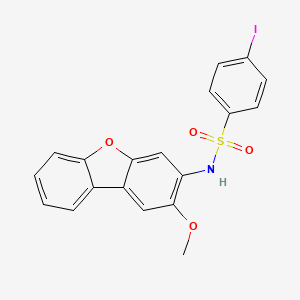

4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14INO4S/c1-24-19-10-15-14-4-2-3-5-17(14)25-18(15)11-16(19)21-26(22,23)13-8-6-12(20)7-9-13/h2-11,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOXQOMGLUDSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14INO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

Industry: The compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways The exact mechanism can vary depending on the application and the biological system being studied

Comparison with Similar Compounds

4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide can be compared with other similar compounds, such as:

4-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide: This compound shares a similar structure but lacks the sulfonamide group.

Other Dibenzofuran Derivatives: Compounds with different substituents on the dibenzofuran moiety can exhibit varying chemical and biological properties.

Biological Activity

4-Iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C19H14INO4S

- CAS Number : 861211-69-0

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and some types of kinases. These interactions can lead to alterations in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Biological Activities

-

Anticancer Activity :

- Study Findings : Research has indicated that this compound exhibits selective cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

- Case Study : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.

-

Antimicrobial Properties :

- Research Evidence : The compound has shown promising antimicrobial activity against Gram-positive bacteria. In particular, it has been effective against strains of Staphylococcus aureus.

- Mechanism : The antimicrobial effect is hypothesized to result from the inhibition of bacterial enzyme systems crucial for cell wall synthesis.

-

Anti-inflammatory Effects :

- Observations : Preliminary studies suggest that this compound may reduce inflammation markers in cellular models. It appears to modulate the release of pro-inflammatory cytokines.

- Potential Applications : These properties indicate potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound to enhance its efficacy and selectivity. The structure-activity relationship (SAR) analysis indicates that modifications at the benzenesulfonamide group can significantly influence biological activity.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines revealed that compounds structurally similar to this compound exhibited enhanced apoptotic effects when combined with standard chemotherapy agents.

- In Vivo Studies : Animal models treated with this compound showed a marked decrease in tumor size compared to control groups, suggesting potential for further development as an anticancer agent.

Q & A

Q. What are the standard synthetic protocols for preparing 4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide, and what reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves multi-step reactions:

Sulfonylation: Reacting 2-methoxydibenzofuran-3-amine with 4-iodobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen. A base like pyridine or triethylamine is used to scavenge HCl .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Key Parameters:

- Temperature: 0–5°C during sulfonylation to minimize side reactions.

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps .

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Use a combination of:

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Store in amber vials at –20°C under inert gas (argon) to prevent iodobenzene degradation via light or moisture .

- Conduct stability assays using HPLC to monitor decomposition products over time .

Intermediate Research Questions

Q. How can solubility challenges be addressed during in vitro bioactivity assays?

Methodological Answer:

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 3.5 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor [M–H]⁻ ions at m/z 527.8 .

- Calibration Curve: Linear range of 1–1000 ng/mL (R² > 0.99) validated in plasma .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced enzyme inhibition?

Methodological Answer:

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Q. How can reaction kinetics be optimized for large-scale synthesis without compromising regioselectivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.